molecular formula C16H30N4O4 B1677546 L-Valine, N-(1-L-lysyl-L-prolyl)- CAS No. 67727-97-3

L-Valine, N-(1-L-lysyl-L-prolyl)-

Cat. No. B1677546
CAS RN: 67727-97-3
M. Wt: 342.43 g/mol
InChI Key: YSPZCHGIWAQVKQ-AVGNSLFASA-N
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Description

“L-Valine, N-(1-L-lysyl-L-prolyl)-” is a compound with the molecular formula C16H30N4O4 . It is a tripeptide formed from L-lysine, L-proline, and L-valine residues . It exhibits diverse therapeutic potential and mechanisms of action .


Molecular Structure Analysis

The molecular structure of “L-Valine, N-(1-L-lysyl-L-prolyl)-” is complex, with a molecular formula of C16H30N4O4 . The compound has 3 defined stereocenters .


Physical And Chemical Properties Analysis

“L-Valine, N-(1-L-lysyl-L-prolyl)-” has a density of 1.2±0.1 g/cm3, a boiling point of 641.6±55.0 °C at 760 mmHg, and a flash point of 341.8±31.5 °C . It has 8 H bond acceptors, 6 H bond donors, and 9 freely rotating bonds .

Scientific Research Applications

Protein Stability

Studies have shown that certain osmolytes, including L-proline and others, stabilize protein structures against thermal denaturation through preferential exclusion from the protein domain, which suggests a non-direct binding mechanism for stabilization. Interestingly, valine itself does not have a stabilizing effect, despite inducing a large protein-preferential hydration, hinting at its unique role in protein interactions and stability in organisms under high osmotic pressure (Arakawa & Timasheff, 1985).

Peptide Synthesis

Research into peptide synthesis has involved the condensation of various amino acids, including L-lysyl-L-prolyl-L-valylamide, to produce complex peptides. This demonstrates the utility of these components in constructing peptides with specific biological activities, highlighting the intricate methods used in peptide synthesis (Boissonnas et al., 1958).

Protein Engineering

Elastin-mimetic protein gels derived from a polypeptide precursor incorporating Lys-25 sequences have been developed to understand the effects of molecular architecture on gel properties. These studies shed light on the potential applications of engineered proteins in biomaterials, demonstrating how specific amino acid sequences, including lysine, proline, and valine, can influence the physical properties of protein-based materials (McMillan & Conticello, 2000).

Biochemical Studies

The metabolism of amino acids like valine and proline by microorganisms highlights their roles in biochemical processes, such as the production of specific fatty acids that enhance cellulose digestion. This underlines the importance of these amino acids in microbial metabolism and potentially in biotechnological applications (Dehority et al., 1958).

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O4/c1-10(2)13(16(23)24)19-14(21)12-7-5-9-20(12)15(22)11(18)6-3-4-8-17/h10-13H,3-9,17-18H2,1-2H3,(H,19,21)(H,23,24)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPZCHGIWAQVKQ-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80987067
Record name N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80987067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Valine, N-(1-L-lysyl-L-prolyl)-

CAS RN

67727-97-3
Record name Msh (11-13)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067727973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80987067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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